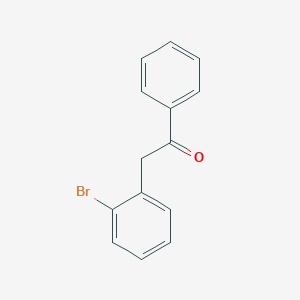

2-(2-Bromophenyl)acetophenone

概要

説明

2-(2-Bromophenyl)acetophenone is a brominated derivative of acetophenone, which is a compound with a bromine atom attached to the phenyl ring. It is an organic compound that can be synthesized through various chemical reactions and has been studied for its physical, chemical, and spectroscopic properties.

Synthesis Analysis

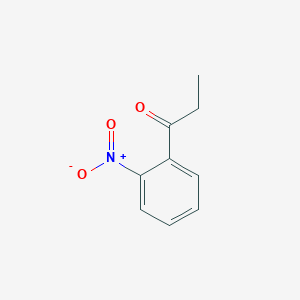

The synthesis of brominated acetophenones can be achieved through different methods. One approach involves the electroselective α-bromination of acetophenone using in situ generated bromonium ions from ammonium bromide and a catalytic amount of H2SO4 in a water/acetonitrile medium at ambient temperature, yielding α-bromo acetophenone with high selectivity and good yield . Another method includes the sonochemical bromination of acetophenones using N-bromosuccinimide (NBS) and p-toluenesulfonic acid (p-TsOH) in the presence of ultrasound, which provides high yields of α-bromoacetophenones . Additionally, bromination reactions have been carried out in sulfuric acid with bromine, leading to the bromination of the aromatic ring .

Molecular Structure Analysis

The molecular structure of α-bromo acetophenone has been determined through crystallographic studies. It has an orthorhombic crystal system with specific cell dimensions and space group P212121. The structure was resolved using the heavy-atom technique, and the coordinates of the atoms were provided .

Chemical Reactions Analysis

Bromoacetophenone has been characterized as an affinity reagent for human aldehyde dehydrogenase, reacting specifically with the Glu-268 residue. The reactivity of bromoacetophenone is not absolute due to its extreme reactivity, and it can react with other residues such as Cys-302 after the activity loss of the enzyme is essentially complete .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated acetophenones have been investigated through various spectroscopic techniques. For instance, the FT-IR and FT-Raman spectra of 4-chloro-2-bromoacetophenone were recorded, and the vibrational frequencies were calculated using Hartree-Fock and density functional methods. The study provided insights into the alteration of vibrational bands due to the presence of halogens . Additionally, the synthesis of ω,ω-Dibromo-p-phenyl acetophenone was reported, and its physical constants such as melting point and boiling point were measured .

科学的研究の応用

Electrocarboxylation of Acetophenone : A study explored the electrocarboxylation of acetophenone to produce 2-hydroxy-2-phenylpropionic acid, showcasing the potential application of acetophenone derivatives in organic synthesis processes (Zhang et al., 2008).

Affinity Reagent for Human Aldehyde Dehydrogenase : Bromoacetophenone has been identified as an affinity reagent for human aldehyde dehydrogenase, demonstrating its relevance in biochemical research and enzyme activity studies (Abriola, MacKerell, & Pietruszko, 1990).

Lewis Acid-Catalysed Reactions : The use of bromoacetophenone derivatives in Lewis acid-catalysed reactions, leading to the production of various organic compounds, is another significant application (Choi et al., 2007).

Green Synthesis in Organic Chemistry : An eco-friendly synthesis method for substituted 2-phenyl quinoxaline using acetophenone demonstrates the potential for environmentally sustainable approaches in chemical synthesis (Jadhav et al., 2017).

Anticonvulsant Activity : Research into the synthesis of 3-aminopyrroles from acetophenone derivatives reveals potential anticonvulsant activities, indicating the relevance of these compounds in pharmacology (Unverferth et al., 1998).

Bromination in Organic Synthesis : The study of the bromination of acetophenone and its derivatives helps in understanding the chemical behavior and synthesis routes of brominated organic compounds (Gol'dfarb, Novikova, & Belen’kii, 1971).

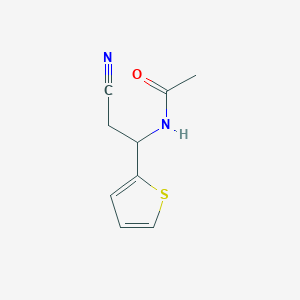

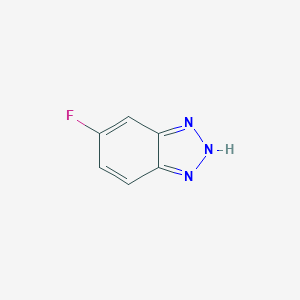

Anticholinesterase and Antioxidant Activities : The transformation of 2-(2-Bromophenyl)acetophenone into various derivatives has been evaluated for their anticholinesterase and antioxidant effects, highlighting its potential in medicinal chemistry (Mphahlele, Gildenhuys, & Zamisa, 2021).

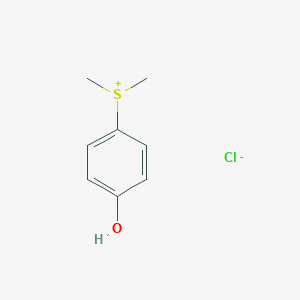

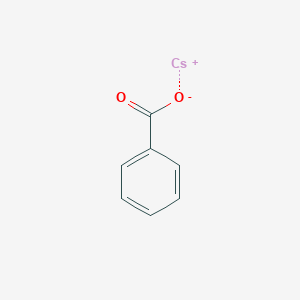

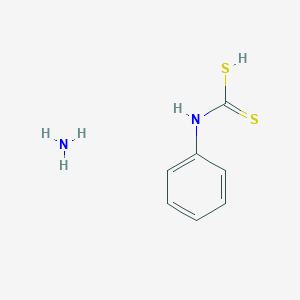

Study of β-Ketosulfonium Salts : Research into the reactions of β-ketosulfonium salts with sulfenamide derivatives provides insights into the chemical properties and potential applications of acetophenone derivatives in organic synthesis (Mukaiyama, Hosoi, Inokuma, & Kumamoto, 1971).

Safety And Hazards

将来の方向性

While the future directions of 2-(2-Bromophenyl)acetophenone are not explicitly mentioned in the search results, acetophenone and its derivatives are analyzed as promising agrochemicals and useful scaffolds for drug research and development . This suggests potential future directions for 2-(2-Bromophenyl)acetophenone in similar applications.

特性

IUPAC Name |

2-(2-bromophenyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKUTYSDSVMXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384326 | |

| Record name | 2-(2-BROMOPHENYL)ACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)acetophenone | |

CAS RN |

16897-97-5 | |

| Record name | 2-(2-BROMOPHENYL)ACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

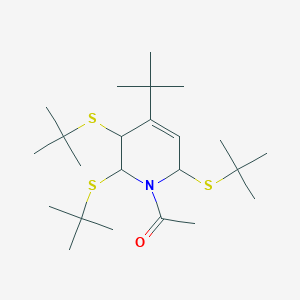

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt](/img/structure/B92432.png)